(2-Oxochromen-6-yl) acetate
Description
Structure
3D Structure
Properties
CAS No. |
20690-03-3 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C11H8O4/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(13)15-10/h2-6H,1H3 |
InChI Key |
YJFWQQFBOFHFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches
Classical and Established Synthetic Routes to Chromene Acetates
The synthesis of (2-Oxochromen-6-yl) acetate (B1210297) fundamentally relies on two key stages: the construction of a 6-hydroxycoumarin (B196160) scaffold and the subsequent acylation of the hydroxyl group.
Condensation Reactions in Chromene Core Construction
Several classical name reactions are pivotal for constructing the coumarin (B35378) nucleus. The choice of reaction often depends on the availability of starting materials. For (2-Oxochromen-6-yl) acetate, the precursor is 6-hydroxycoumarin, which requires starting materials that can introduce a hydroxyl group at the C-6 position.
Pechmann Condensation : This is one of the most common methods for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. uio.nojmchemsci.com To synthesize the necessary 6-hydroxycoumarin precursor, hydroquinone (B1673460) would be the phenolic starting material. The reaction proceeds through transesterification followed by ring-closing, and dehydration. uio.no Strong acids like sulfuric acid, phosphorus pentoxide, or trifluoroacetic acid are typically used as catalysts. tandfonline.com
Perkin Reaction : The Perkin reaction involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding acid. jmchemsci.com First reported in 1868, this method can be adapted to produce substituted coumarins. ias.ac.in To obtain a 6-hydroxy substituted coumarin, a 2,5-dihydroxybenzaldehyde (B135720) would be the required starting aldehyde.
Knoevenagel Condensation : This reaction is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. jmchemsci.com For coumarin synthesis, this typically involves reacting a salicylaldehyde (B1680747) derivative with a compound like diethyl malonate or ethyl acetoacetate (B1235776) in the presence of a weak base catalyst such as piperidine (B6355638) or pyridine (B92270). jmchemsci.comnih.gov Similar to the Perkin reaction, 2,5-dihydroxybenzaldehyde would be the necessary starting material to achieve the 6-hydroxy substitution pattern.
Table 1: Comparison of Classical Condensation Reactions for 6-Hydroxycoumarin Synthesis
| Reaction | Phenolic/Aldehydic Substrate | Reagent | Catalyst | Key Features |
| Pechmann Condensation | Hydroquinone | β-Ketoester (e.g., Ethyl acetoacetate) | Strong Acid (e.g., H₂SO₄, AlCl₃) uio.notandfonline.com | Widely used due to simple starting materials and good yields. acs.org |
| Perkin Reaction | 2,5-Dihydroxybenzaldehyde | Acetic Anhydride | Sodium Acetate | A foundational method for coumarin synthesis. jmchemsci.comias.ac.in |
| Knoevenagel Condensation | 2,5-Dihydroxybenzaldehyde | Active Methylene Compound (e.g., Diethyl malonate) | Weak Base (e.g., Piperidine, Pyridine) jmchemsci.com | Versatile method for forming C=C bonds. nih.gov |
Acylation Strategies for Acetate Moiety Introduction
Once 6-hydroxycoumarin is synthesized, the final step is the introduction of the acetate group at the C-6 hydroxyl position. This is typically achieved through a standard acylation reaction.
Using Acetic Anhydride : A common and effective method for acetylation involves reacting the hydroxycoumarin with acetic anhydride. Often, a base like pyridine or sodium acetate is used to catalyze the reaction. This method is widely applied for the O-acylation of various hydroxycoumarins.
Using Chloroacetyl Chloride : Chloroacetyl chloride is another potent acylating agent used for this transformation. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in an appropriate solvent like DMF or dichloromethane. This reagent readily reacts with the phenolic hydroxyl group to form the corresponding ester linkage.
Regioselective Functionalization Techniques at the Chromene Nucleus
Achieving structural diversity in coumarin derivatives often requires precise control over the position of functional groups. The C-6 position of the coumarin nucleus is a key site for modification, and various techniques have been developed for its regioselective functionalization.
Directed Amination Approaches at C-6 Position
Introducing a nitrogen-containing group at the C-6 position opens pathways to a wide range of derivatives.
Nitration-Reduction : A well-established route to 6-aminocoumarin involves a two-step process. First, the coumarin ring is nitrated. The direct nitration of coumarin using reagents like fuming nitric acid or a mixture of nitric and sulfuric acids can selectively yield 6-nitrocoumarin. prepchem.comchemmethod.comjetir.org The reaction conditions, particularly temperature, can be controlled to favor the formation of the 6-nitro isomer over other positions like C-8. chemmethod.comjetir.org Subsequently, the nitro group is reduced to an amine. This reduction can be accomplished using various methods, such as iron powder in the presence of ammonium (B1175870) chloride or acetic acid, or catalytic hydrogenation. chemmethod.comnih.gov The resulting 6-aminocoumarin is a versatile intermediate. nih.gov
Mannich Reaction : The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org This reaction introduces an aminomethyl group onto the coumarin scaffold. The regioselectivity of the Mannich reaction on hydroxycoumarins is highly dependent on the position of the hydroxyl group. For 7-hydroxycoumarins, the reaction preferentially occurs at the C-8 position due to electronic effects. rsc.orgrsc.org For substrates where the C-6 position is activated, the Mannich reaction can be a viable method for introducing an aminoalkyl substituent at that site, providing an alternative route to C-6 functionalized coumarins. nih.govderpharmachemica.com
Targeted Substitution Reactions for Enhanced Structural Diversity
Beyond amination, other substitution reactions can be targeted to the C-6 position to generate a library of diverse structures.
Halogenation : The regioselective introduction of halogen atoms (e.g., bromine, chlorine) onto the coumarin ring is a valuable tool for further synthetic modifications, as halogens can serve as handles for cross-coupling reactions. thieme.de For hydroxy-substituted coumarins, reagents like N-bromosuccinimide (NBS) can be used for bromination. researchgate.net The directing effects of existing substituents play a crucial role in determining the site of halogenation. For example, the synthesis of 6-bromo-7-hydroxy-3-methylcoumarin highlights the ability to selectively functionalize the C-6 position. nih.gov
Alkylation and Other C-C Bond Formations : Direct alkylation of the coumarin nucleus can be challenging, but methods like the Claisen rearrangement of allyloxycoumarins offer a regioselective route to C-6 alkylated products. psu.edu More advanced C-H functionalization strategies are emerging that allow for the direct and selective introduction of aryl or other carbon-based fragments at specific positions on the coumarin ring, including C-6. frontiersin.org
Advanced Synthetic Protocols and Catalytic Systems
Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign protocols. The synthesis of coumarins has benefited significantly from these advancements.
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for classical reactions like the Pechmann condensation. jmchemsci.commdpi.comresearchgate.net Solvent-free, microwave-assisted Pechmann reactions using solid catalysts like FeF₃ or Amberlyst-15 have been reported as rapid and efficient methods for producing coumarin derivatives. mdpi.comnih.govrasayanjournal.co.in
Ionic Liquids : Ionic liquids (ILs) have emerged as "green" recyclable alternatives to conventional volatile organic solvents and catalysts. Brønsted acidic ionic liquids have been successfully employed as both the solvent and catalyst in Pechmann condensations, often under solvent-free conditions, allowing for easy product separation and catalyst reuse. cjcatal.comresearchgate.netnih.govrsc.org
Nanoparticle Catalysis : Heterogeneous catalysis using nanoparticles offers advantages such as high efficiency, easy catalyst recovery, and reusability. Various nanocatalysts, including Ti(IV)-doped ZnO nanoparticles and magnetic NiFe₂O₄ nanoparticles, have been developed for coumarin synthesis via Pechmann and Knoevenagel condensations, respectively. acs.orgbenthamdirect.comthieme-connect.comacs.org These catalysts demonstrate high activity under mild conditions and can often be recycled multiple times without a significant loss of performance. acs.orgnih.govacs.org
Table 2: Overview of Advanced Synthetic Protocols for Coumarin Synthesis
| Protocol | Reaction Type | Catalyst/Medium | Key Advantages |
| Microwave-Assisted | Pechmann Condensation | FeF₃, Amberlyst-15, p-TsOH mdpi.comresearchgate.netrasayanjournal.co.in | Rapid reaction times, high yields, often solvent-free. mdpi.com |
| Ionic Liquids | Pechmann Condensation | Brønsted Acidic ILs cjcatal.comnih.gov | Reusable catalyst, environmentally benign, good yields. researchgate.netrsc.org |
| Nanoparticle Catalysis | Pechmann, Knoevenagel | Zn₀.₉₂₅Ti₀.₀₇₅O NPs, NiFe₂O₄ NPs acs.orgthieme-connect.com | High efficiency, recyclability, mild reaction conditions. acs.org |
Multi-component Reaction Paradigms in Chromene Acetate Synthesis
Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.govnih.gov This approach is particularly valuable in generating libraries of structurally diverse chromene derivatives. mdpi.comresearchgate.net The power of MCRs lies in their ability to construct complex products in a convergent manner, which significantly simplifies synthetic procedures and purification processes compared to traditional linear syntheses. nih.govresearchgate.net
Research has demonstrated the utility of MCRs starting from functionalized coumarin intermediates. For instance, key intermediates such as 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde have been employed in a series of MCRs to produce conjugates with three or four pharmacophoric motifs in good yields. mdpi.comresearchgate.net These reactions are often facilitated by microwave irradiation, which can accelerate reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net
A notable example involves a three-component reaction of a formylcoumarin derivative, an aminothiophene, and thioglycolic acid, showcasing the assembly of a complex thiazolidinone--thieno[3,4-d]pyrimidine conjugate attached to the coumarin core. mdpi.com Similarly, a three-component reaction between 6-hydrazinyl-4-methyl-2H-chromen-2-one, benzaldehyde, and thioglycolic acid has been used to synthesize 3-((4-methyl-2-oxo-2H-chromen-6-yl)amino)-2-phenylthiazolidin-4-one. mdpi.comresearchgate.net These examples underscore the modularity of MCRs, allowing for the rapid generation of diverse coumarin derivatives by varying the individual components. nih.gov
Table 1: Example of a Multi-component Reaction for Coumarin Derivatization mdpi.comresearchgate.net
| Coumarin Intermediate | Reactant 2 | Reactant 3 | Resulting Conjugate Structure | Reaction Conditions |
|---|---|---|---|---|
| 6-hydrazinyl-4-methyl-2H-chromen-2-one | Benzaldehyde | Thioglycolic acid | 3-((4-methyl-2-oxo-2H-chromen-6-yl)amino)-2-phenylthiazolidin-4-one | Microwave-assisted (120°C, 8-10 min) or Conventional (reflux, 4-7 h) |
Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules. sioc-journal.cnresearchgate.net In the context of coumarin chemistry, these reactions are pivotal for introducing substituents that extend the π-conjugated system of the chromene ring. This is particularly important for tuning the photophysical properties of these molecules, for applications such as fluorescent probes. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are prominently used for this purpose. nih.govirb.hr
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, has been successfully applied to attach various aryl groups directly to the C-3 position of the coumarin scaffold. nih.govirb.hr For example, reacting a 3-halogenated coumarin with different arylboronic acids in the presence of a palladium catalyst allows for the synthesis of a range of 3-arylcoumarin derivatives. nih.gov
The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, provides a direct method to introduce an ethynyl (B1212043) linker to the coumarin core. nih.gov This strategy has been used to synthesize 3-alkynyl coumarin derivatives, which can then serve as precursors for more complex structures, such as 1,2,3-triazole-linked coumarins, via "click" chemistry. nih.govirb.hr These reactions demonstrate the power of transition metal catalysis to precisely modify the coumarin structure and extend its electronic conjugation. nih.gov
Table 2: Transition Metal-Catalyzed Reactions for Extending Coumarin Conjugation nih.govirb.hr
| Reaction Type | Coumarin Substrate | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Iodo-7-hydroxy-4-methylcoumarin | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 7-hydroxy-4-methyl-3-phenylcoumarin |
| Sonogashira Coupling | 3-Iodo-7-hydroxy-4-methylcoumarin | Ethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 7-hydroxy-4-methyl-3-(phenylethynyl)coumarin |
Application of Hypervalent Iodine Reagents in Derivatization
Hypervalent iodine compounds have emerged as highly valuable reagents in modern organic synthesis due to their mild reactivity, low toxicity, and high functional group tolerance, presenting an environmentally benign alternative to heavy metal oxidants. researchgate.netnih.govfrontiersin.org These reagents are widely used for various transformations, including oxidations, halogenations, and as group transfer agents. nih.govacs.org Their reactivity often parallels that of transition metals, involving processes analogous to oxidative addition and reductive elimination. acs.org
In the field of coumarin chemistry, hypervalent iodine reagents offer a sophisticated method for derivatization. A key application is in the functionalization of biomolecules. researchgate.net For instance, a novel hypervalent iodine reagent incorporating a 4-methyl-7-tetrafluoroethoxycoumarin unit has been specifically designed and synthesized. researchgate.net This reagent demonstrates high reactivity towards thiols, enabling the selective tagging of targets like glutathione (B108866) with the UV-absorbing coumarin chromophore. researchgate.net This process highlights the use of hypervalent iodine chemistry to create specialized tools for biochemical applications, where the coumarin moiety acts as a reporter tag.
The general mechanism for such transformations involves the activation of the iodine center, making it susceptible to nucleophilic attack by a species like a thiol. researchgate.net Subsequent steps lead to the transfer of the desired group (in this case, the coumarin-containing fragment) to the nucleophile. researchgate.netacs.org The stability and functional group tolerance of these reagents allow for their use in complex biological media. researchgate.net
Table 3: Application of a Coumarin-Based Hypervalent Iodine Reagent researchgate.net
| Hypervalent Iodine Reagent | Target Substrate | Application | Reaction Principle |
|---|---|---|---|
| 1,2-dihydro-3,3-dimethyl-1,2-benziodoxole containing a 4-methyl-7-tetrafluoroethoxycoumarin unit | Thiols (e.g., Glutathione) | Selective tagging with a UV chromophore | The reagent acts as a group transfer agent, delivering the coumarin moiety to the nucleophilic thiol group. |
Advanced Structural Characterization and Elucidation
Spectroscopic Investigation Techniques for Molecular Confirmation
Spectroscopy is the cornerstone for elucidating the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide complementary pieces of information that, when combined, allow for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HMQC, HMBC, NOESY)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
One-Dimensional (1D) NMR:
¹H NMR: The proton NMR spectrum of (2-Oxochromen-6-yl) acetate (B1210297) is expected to show distinct signals for the protons on the coumarin (B35378) core and the acetyl group. The protons on the pyrone ring (H-3 and H-4) would appear as doublets, with the H-4 proton typically downfield due to its position adjacent to the ring oxygen. The aromatic protons (H-5, H-7, H-8) would exhibit coupling patterns consistent with their ortho and meta relationships. The methyl protons of the acetate group would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.
¹³C NMR: The carbon NMR spectrum would display eleven unique signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbons of the lactone and the ester would be the most downfield signals (typically >160 ppm). The aromatic and olefinic carbons of the coumarin ring would resonate in the approximate range of 110-155 ppm, while the methyl carbon of the acetate group would be the most upfield signal.
Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for assigning the signals observed in 1D spectra and establishing connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, confirming the connectivity between adjacent protons, such as H-3 and H-4, and among the aromatic protons H-5, H-7, and H-8.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached, allowing for the unambiguous assignment of each protonated carbon in the coumarin ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the acetate group at the C-6 position by showing a correlation from the H-5 and/or H-7 protons to the carbonyl carbon of the acetate group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional conformation.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of (2-Oxochromen-6-yl) acetate is expected to show strong, characteristic absorption bands. Key bands would include two distinct carbonyl (C=O) stretching vibrations: one for the α,β-unsaturated lactone of the coumarin ring (typically around 1720-1740 cm⁻¹) and another for the ester carbonyl of the acetate group (around 1760-1770 cm⁻¹). Additionally, C-O stretching bands for the ester and lactone functionalities would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range ijres.orgresearchgate.net.
Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability, would provide complementary information. The aromatic ring and C=C double bonds of the coumarin system are expected to produce strong Raman signals.
The table below summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | ~1765 |
| Lactone Carbonyl | C=O Stretch | ~1730 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Ester C-O | C-O Stretch | 1200-1250 |
| Lactone C-O | C-O Stretch | 1100-1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring electronic transitions. The extended conjugation of the benzopyrone system in coumarins results in characteristic UV absorption spectra researchgate.netcdnsciencepub.com. The introduction of an acetoxy group, an electron-donating substituent, on the benzene (B151609) ring is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted coumarin parent molecule thaiscience.infoutoronto.ca. The spectrum would likely display multiple bands corresponding to π → π* transitions within the aromatic and pyrone rings. Specific λmax values would be dependent on the solvent used.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₈O₄), the molecular weight is 204.04 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at m/z 204. The fragmentation of coumarins is well-studied and typically involves characteristic losses from the molecular ion nih.govbenthamopen.comnih.gov. The primary fragmentation pathway for this compound would likely be the loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetate group to form the radical cation of 6-hydroxycoumarin (B196160) at m/z 162. This is a common fragmentation for aryl acetates. Following this initial loss, the resulting ion would undergo the characteristic fragmentation of the coumarin core, which involves the sequential loss of carbon monoxide (CO, 28 Da) molecules benthamopen.comchemguide.co.uk.
A proposed fragmentation pathway is detailed in the table below.
| m/z | Proposed Fragment | Proposed Loss from Precursor |
| 204 | [C₁₁H₈O₄]⁺˙ (Molecular Ion) | - |
| 162 | [C₉H₆O₃]⁺˙ (6-hydroxycoumarin ion) | CH₂CO (Ketene) |
| 134 | [C₈H₆O₂]⁺˙ | CO |
| 106 | [C₇H₆O]⁺˙ | CO |
| 78 | [C₆H₆]⁺˙ | CO |
Crystallographic Analysis for Solid-State Architecture
While spectroscopic methods determine molecular structure, crystallography provides an exact map of atomic positions in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise data on:
Molecular Geometry: Accurate bond lengths and angles for the entire molecule, confirming the planarity of the coumarin ring system.
Conformation: The orientation of the acetate group relative to the plane of the coumarin ring.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions like π-π stacking or weak C-H···O hydrogen bonds that stabilize the solid-state structure.
Currently, there are no published crystal structures for this compound in crystallographic databases. However, studies on closely related derivatives, such as various substituted 6-acetyl- or 7-hydroxy-coumarins, have been performed, providing a reference for the types of crystal packing and intermolecular forces that might be observed researchgate.netnih.gov.
Analysis of Intermolecular Interactions
C-H⋯O Hydrogen Bonding: A prominent feature of the crystal packing is the presence of multiple weak C-H⋯O hydrogen bonds. nih.govnih.gov In the crystal structure of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, these interactions are crucial in forming sheet-like structures. nih.govnih.gov For instance, head-to-tail arrangements are facilitated by C5—H5⋯O4 and C6—H6⋯O3 interactions around an inversion center. nih.gov Further stabilization within these sheets is provided by C8—H8⋯O1 and C1—H1⋯O1 close contacts. nih.gov Additionally, C-H⋯O interactions involving the ethyl acetoxy group, such as C12—H12A⋯O3, link adjacent sheets, contributing to the three-dimensional cohesion of the crystal lattice. nih.gov
π–π Stacking: Another significant contributor to the supramolecular architecture is π–π stacking between the coumarin ring systems of adjacent molecules. nih.govnih.gov This type of interaction is a common feature in the crystal packing of aromatic compounds. In ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, the layered packing arrangement is guided by this stacking, with a measured separation of 3.4460 (6) Å between the centroids of the α-pyrone rings of neighboring molecules. nih.gov
Hirshfeld Surface and 2-D Fingerprint Plot Analysis for Contact Contributions
The Hirshfeld surface of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, mapped with the normalized contact distance (dnorm), reveals the close contacts associated with the C-H⋯O hydrogen bonds. nih.govresearchgate.net The 2-D fingerprint plot, a unique representation of the intermolecular interactions, can be deconstructed to show the contributions of different types of contacts. researchgate.net
For ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, the analysis of the 2-D fingerprint plot reveals the following contributions of the most significant intermolecular contacts: nih.gov
| Contact Type | Contribution (%) |
|---|---|
| O⋯H/H⋯O | Most significant |
| C⋯H/H⋯C | Significant |
| H⋯H | Significant |
The predominance of O⋯H/H⋯O contacts provides further quantitative evidence for the importance of C-H⋯O hydrogen bonding in the crystal structure. nih.gov The C⋯H/H⋯C contacts are indicative of interactions involving the aromatic rings, while the H⋯H contacts represent van der Waals forces.
Integration of Computational and Experimental Structural Data
The synergy between experimental techniques, such as X-ray crystallography, and computational methods, like Density Functional Theory (DFT), offers a more profound understanding of the structural and electronic properties of coumarin derivatives. sciencepg.com While experimental methods provide a precise picture of the solid-state structure, computational approaches can model the geometry of a single molecule in the gaseous phase and elucidate its electronic characteristics.
For a related compound, 2-oxo-2H-chromen-3-yl acetate, studies have shown a strong correlation between the structural parameters obtained from X-ray diffraction and those calculated using DFT methods (specifically, RB3LYP, RHF, and B3PW91 with a 6-311++G(d,p) basis set). sciencepg.com This agreement between experimental and theoretical data validates the computational models and allows for a more detailed analysis of properties that are not directly accessible through experimentation. sciencepg.com Such integrated approaches enable the calculation of frontier molecular orbitals (HOMO-LUMO), their energy gaps, and other quantum chemical parameters that are crucial for understanding the reactivity and potential applications of the molecule. sciencepg.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in exploring the electronic characteristics of (2-Oxochromen-6-yl) acetate (B1210297). These investigations help in understanding its fundamental chemical nature.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the molecular structure and energy of coumarin (B35378) derivatives. For (2-Oxochromen-6-yl) acetate, DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to determine its optimized geometry in both the gaseous phase and in various solvents. sciencepublishinggroup.com The theoretical models are often validated by comparing the calculated structural parameters with experimental data obtained from single-crystal X-ray diffraction. sciencepublishinggroup.com Such studies have confirmed that in the solid state, the molecule is nearly planar. nih.govresearchgate.net
In the crystal structure of the related compound, ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, the molecule crystallizes in a fully ordered fashion with the appended ethyl oxyacetate group in a fully extended, linear arrangement. nih.govresearchgate.net This leads to all non-hydrogen atoms residing within nearly the same plane. nih.govresearchgate.net The structural integrity is maintained by a network of C—H···O hydrogen bonds, which link molecules into dimers. sciencepublishinggroup.com These dimers are further connected, forming layers that are stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. sciencepublishinggroup.comnih.govresearchgate.net
| Parameter | Method | Value | Reference Compound |
|---|---|---|---|
| Geometry Optimization | DFT (B3LYP/6-311++G(d,p)) | Optimized bond lengths/angles | This compound sciencepublishinggroup.com |
| Crystal System | X-ray Diffraction | Monoclinic | Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate nih.govresearchgate.netnih.gov |
| Space Group | X-ray Diffraction | C2/c | Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate nih.govresearchgate.netnih.gov |
| Intermolecular Interactions | X-ray Diffraction / DFT | C—H···O hydrogen bonds, π–π stacking | This compound sciencepublishinggroup.com |
Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural confirmation. DFT methods, such as B3LYP with the 6-31G(d) basis set, have been successfully used to calculate the vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts for various coumarin derivatives. dergipark.org.tr
For this compound, its structure has been confirmed through experimental techniques including ESI-MS, FT-IR, and both ¹H and ¹³C NMR analysis. sciencepublishinggroup.com Computational studies on related compounds show a strong correlation between the theoretically predicted vibrational frequencies and NMR chemical shifts and the experimentally measured values, confirming the accuracy of the computational models. dergipark.org.tr For instance, in the FT-IR spectrum of certain chromene derivatives, the characteristic carbonyl (C=O) functional group appears in the range of 1671–1718 cm⁻¹, which can be accurately predicted by DFT calculations. nih.gov
| Spectroscopic Technique | Parameter | Typical Experimental Range | Computational Method | Relevance |
|---|---|---|---|---|
| FT-IR | C=O Stretch (cm⁻¹) | 1671–1718 | DFT/B3LYP | Confirms presence of carbonyl groups nih.gov |
| ¹H NMR | Chemical Shifts (ppm) | Variable | GIAO-DFT | Validates proton environment sciencepublishinggroup.comdergipark.org.tr |
| ¹³C NMR | Chemical Shifts (ppm) | Variable | GIAO-DFT | Validates carbon skeleton sciencepublishinggroup.comdergipark.org.tr |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (E_gap), is an important indicator of molecular stability.
| Parameter | Definition | Typical Calculated Value | Significance |
|---|---|---|---|
| E_HOMO | Energy of Highest Occupied Molecular Orbital | ~ -6 to -7 eV | Electron-donating ability |
| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1 to -2 eV | Electron-accepting ability |
| Energy Gap (E_gap) | E_LUMO - E_HOMO | 5.168 - 6.308 eV rsc.orgresearchgate.net | Chemical reactivity and stability |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~0.094 eV rsc.orgresearchgate.net | Resistance to change in electron configuration |
| Softness (S) | 1 / (2η) | ~5.266 eV⁻¹ rsc.orgresearchgate.net | Polarizability and reactivity |
Molecules with extensive π-conjugated systems, like coumarin derivatives, are of interest for their potential applications in non-linear optical (NLO) materials. nih.gov Computational methods are used to predict the NLO properties of these compounds, which arise from the interaction of the molecular electron cloud with an external electric field.
DFT calculations can determine key NLO parameters, including the average polarizability (⟨α⟩) and the first and second hyperpolarizabilities (β and γ). These properties are linked to the molecule's ability to alter the properties of light passing through it. For some coumarin-based chromene derivatives, the calculated average polarizability ⟨α⟩ was found to be 6.77005 × 10⁻²³ esu, and the second hyperpolarizability (γ_tot) was 0.145 × 10⁴ esu. nih.govrsc.org These computational studies suggest that certain coumarin derivatives possess distinct NLO properties, making them candidates for use in optical switching devices. nih.govrsc.org The intramolecular charge transfer (ICT) characteristics, facilitated by electron delocalization across the π-conjugated framework, are fundamental to these NLO effects. nih.gov
| NLO Parameter | Symbol | Calculated Value | Significance |
|---|---|---|---|
| Average Polarizability | ⟨α⟩ | 6.77005 × 10⁻²³ esu rsc.org | Linear response to electric field |
| First Hyperpolarizability | β | - | Second-order NLO response |
| Second Hyperpolarizability | γ_tot | 0.145 × 10⁴ esu rsc.org | Third-order NLO response |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. MD simulations can reveal the accessible conformations (the "conformational landscape") of this compound in different environments.
In the solid state, crystallographic studies of the related ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate show a well-defined, planar conformation stabilized by crystal packing forces. nih.govresearchgate.net Hirshfeld surface analysis, a computational tool often used alongside crystallographic data, helps to visualize and quantify the various intermolecular interactions, such as C—H···O and π–π stacking, that dictate this packing. nih.gov In solution or biological systems, the molecule would exhibit greater flexibility. MD simulations have been applied to other coumarin derivatives to explore their dynamic behavior and binding stability with biological targets, providing insights into how their conformation adapts upon interaction with other molecules. nih.govnih.gov
Computational Reaction Path Searches and Transition State Analysis
Understanding how a molecule is formed is a key area of chemical research. Computational methods allow for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies.
While the specific synthesis of this compound via O-acetylation of 6-hydroxycoumarin (B196160) is straightforward, computational studies have provided deep insights into the mechanisms of forming the core coumarin ring system. sciencepublishinggroup.com For example, the Pechmann condensation, a classic method for coumarin synthesis, has been studied using DFT (M06-2X). researchgate.net These studies elucidated a three-step mechanism involving transesterification, intramolecular hydroxyalkylation, and dehydration, and calculated the activation energy for each step, identifying transesterification as the rate-determining step. researchgate.net Similarly, the mechanism of palladium-catalyzed coumarin synthesis has been computationally elucidated, showing that the reaction proceeds via a concerted metalation–deprotonation pathway and that the catalyst choice influences the activation energy barrier. rsc.org These studies exemplify how computational reaction path analysis can be used to understand and optimize synthetic routes to coumarin-based compounds.
In Silico Modeling for Structure-Activity Relationship (SAR) and Target Interaction Prediction
Theoretical and computational chemistry studies are instrumental in modern drug discovery, providing powerful tools to predict the biological activity of chemical compounds and to understand their mechanisms of action at a molecular level. For coumarin derivatives such as this compound, in silico modeling, encompassing molecular docking and quantitative structure-activity relationship (QSAR) analyses, offers profound insights into their structure-activity relationships (SAR) and potential protein targets. These computational approaches accelerate the identification and optimization of lead compounds by elucidating the key structural features that govern their biological effects.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of a compound, thereby providing a rationale for its biological activity. While specific docking studies exclusively on this compound are not extensively detailed in the available literature, the broader class of coumarin derivatives has been widely studied, offering valuable insights into its likely interaction patterns.
One of the most studied targets for coumarin derivatives is acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov The planar and aromatic nature of the coumarin ring system is a key structural feature that facilitates interaction with the AChE active site. researchgate.net Docking studies reveal that coumarin analogues often bind within the enzyme's active site gorge, interacting with key residues at both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govnih.gov The ability to interact with the PAS is particularly significant, as this site is also implicated in the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. nih.gov
The interactions are typically dominated by non-covalent forces. For instance, π-π stacking interactions between the benzopyrone moiety of the coumarin and aromatic residues like Tryptophan (Trp84, Trp286) and Tyrosine (Tyr337) are common. nih.govmdpi.com Additionally, hydrogen bonds and hydrophobic interactions with other residues within the active site further stabilize the ligand-protein complex.
| Coumarin Derivative Type | Target Protein | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| General Coumarin Scaffold | Torpedo californica AChE (TcAChE) | Trp84, Trp286, Tyr337, Phe330 | π-π Stacking, Hydrophobic Interactions | nih.govresearchgate.net |
| 7-Hydroxy/Methoxy Coumarins | Human AChE (hAChE) | Tyr70, Asp72, Tyr121, Trp279 | Hydrogen Bonding, π-π Stacking | nih.govmdpi.com |
| Coumarin-N-benzylpiperidine Hybrids | Human AChE (hAChE) | Dual binding at CAS and PAS | Hydrogen Bonding, π-π Stacking | nih.gov |
| 4-Substituted Coumarins | Torpedo californica AChE (TcAChE) | Interacts with CAS, mid-gorge, and PAS residues | Hydrophobic, van der Waals, π-π Stacking | nih.govresearchgate.net |
Quantitative Structure-Activity Relationships (QSAR) and Structure-Selectivity Relationships (SSR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical, electronic, steric, etc.) and experimentally measured activity. Structure-Selectivity Relationship (SSR) studies are a subset of QSAR focused on understanding the structural features that determine a compound's selectivity for one biological target over another.
For coumarin derivatives, QSAR studies have been successfully applied to model and predict a range of biological activities, including antifungal and cytotoxic effects. A key finding from these studies is the importance of substituents on the coumarin ring in modulating activity.
A notable SAR study on coumarin derivatives against Aspergillus species demonstrated that the presence of electron-withdrawing groups, specifically mentioning nitro (NO₂) and acetate groups, favors antifungal activity. mdpi.comcncb.ac.cn This suggests that the 6-acetoxy group in this compound likely contributes positively to this type of activity. The study developed a Partial Least Squares (PLS) regression model which corroborated the SAR observations. mdpi.comcncb.ac.cn The statistical significance of this model highlights its predictive power.
Another study employing 3D-QSAR methods (CoMFA and CoMSIA) on 8-substituted coumarins against the phytopathogenic fungus Valsa mali also concluded that electron-withdrawing groups enhance antifungal activity. nih.govnih.gov Such models provide contour maps that visualize the favorable and unfavorable regions around the molecule for steric, electrostatic, and hydrophobic properties, guiding the rational design of more potent analogues.
The descriptors identified in these QSAR models often relate to the electronic nature and shape of the molecules. For instance, descriptors linked to Sanderson electronegativity and the Lowest Unoccupied Molecular Orbital (LUMO) density have been shown to be significant, confirming that electronic effects are crucial for the activity of these compounds. mdpi.comtandfonline.com
| Activity Modeled | QSAR Method | Key Findings/Descriptors | Statistical Parameters | Reference |
|---|---|---|---|---|
| Antifungal Activity (Aspergillus strains) | SAR, PLS, DFT | Electron-withdrawing groups (e.g., acetate) favor activity. Importance of molecular shape. | r² = 0.86, q²cv = 0.64 | mdpi.comcncb.ac.cn |
| Antifungal Activity (Valsa mali) | 3D-QSAR (CoMFA, CoMSIA) | Small, hydrophilic, and electron-withdrawing groups on the coumarin ring enhance activity. | CoMFA: q² = 0.613, r² = 0.975; CoMSIA: q² = 0.589, r² = 0.985 | nih.govnih.gov |
| Anticancer Activity (HepG2 cells) | GA-MLR | Models based on 2D descriptors showed good predictive power for cytotoxicity. | r² = 0.670 - 0.692 | nih.gov |
| MAO-B Inhibition | MM-PB, 3D-QSAR Pharmacophore | Model correlated computed Gibbs free energies with experimental IC₅₀ values. | r² = 0.93 | journaljpri.com |
Chemical Reactivity and Strategic Derivatization
Reaction Mechanisms of the Chromene Core
The chromene core, a fusion of a benzene (B151609) ring and a pyranone ring, presents multiple sites for chemical modification. The electronic nature of this fused system dictates its susceptibility to both electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene portion of the (2-Oxochromen-6-yl) acetate (B1210297) molecule is activated towards electrophilic aromatic substitution (EAS). This is due to the electron-donating effects of two key substituents: the ring oxygen of the pyranone moiety and the 6-acetoxy group. Both are ortho, para-directing groups, meaning they direct incoming electrophiles primarily to the positions ortho and para relative to themselves.
For (2-Oxochromen-6-yl) acetate, the available positions on the benzene ring are C5, C7, and C8. The 6-acetoxy group directs incoming electrophiles to the C5 and C7 positions. The pyranone ring oxygen also activates the ring and directs towards the C5 and C7 positions. This synergistic effect strongly favors substitution at the C5 and C7 positions over the C8 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govnih.govrsc.org For example, the nitration of 4-hydroxycoumarin (B602359) using sodium nitrate (B79036) and sulfuric acid proceeds at the C6 position, demonstrating the accessibility of the benzene ring to electrophiles. scielo.br The specific conditions for these reactions determine the regioselectivity and yield of the resulting substituted coumarin (B35378).
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| C5 | Activated (ortho to 6-acetoxy, para to ring oxygen) | Highly Favored |
| C7 | Activated (ortho to 6-acetoxy, ortho to ring oxygen) | Highly Favored |
| C8 | Less Activated | Less Favored |
Nucleophilic Addition and Substitution Reactions at the Pyranone Ring
The pyranone ring contains an α,β-unsaturated lactone system, which is an excellent target for nucleophiles. nih.gov There are two primary sites of nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system.
Direct Addition to Carbonyl (C2): Strong nucleophiles can attack the electrophilic carbonyl carbon (C2). This 1,2-addition would lead to a tetrahedral intermediate. Subsequent reaction, often involving ring opening of the lactone, can occur.
Conjugate Addition (Michael Addition) at C4: The C3=C4 double bond is activated by the electron-withdrawing carbonyl group, making the C4 position electrophilic. This allows for 1,4-conjugate addition, also known as the Michael addition, with a wide range of soft nucleophiles like enolates, amines, and thiols. rsc.orgnih.govrsc.orgresearchgate.net This reaction is a powerful tool for introducing substituents at the C4 position, often leading to the formation of 3,4-dihydrocoumarin derivatives. rsc.org
Ring-Opening Reactions: The lactone ring can be opened by nucleophilic attack, particularly under basic conditions (e.g., with hydroxides or alkoxides) or with strong nucleophiles. This reaction typically involves attack at the C2 carbonyl, leading to the cleavage of the ester bond and formation of a salt of a substituted cinnamic acid. acs.orgrsc.org
Transformations of the Acetate Functional Group
The 6-acetoxy group is an ester and is therefore susceptible to reactions typical of this functional group, primarily hydrolysis and transesterification. These transformations are key for unmasking the phenolic hydroxyl group or for modifying the ester linkage.
Hydrolytic Stability and Controlled Deacylation Pathways
The acetate group can be hydrolyzed to the corresponding phenol (B47542) (6-hydroxycoumarin) under either acidic or basic conditions. The stability of the ester is pH-dependent. Basic hydrolysis is typically faster and irreversible as it involves the formation of a carboxylate salt.
Controlled deacylation is a critical step in many synthetic routes. Besides chemical methods, enzymatic hydrolysis offers a highly specific and mild pathway for deacylation. Lipases, for instance, are known to catalyze the hydrolysis of acetate esters on aromatic systems. nih.gov This biocatalytic approach allows for selective deprotection under neutral conditions, preserving other sensitive functional groups within the molecule.
Transesterification and Other Ester Linkage Modifications
Transesterification is the process of exchanging the acetyl group of the ester with another acyl group from a different alcohol. This reaction can be catalyzed by acids or bases and is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.comwikipedia.org This allows for the conversion of the 6-acetoxy group into other ester functionalities (e.g., propionate, benzoate) to modulate the compound's properties.
A notable biological equivalent is transacetylation. Specific enzymes, such as acetoxy drug:protein transacetylase, have been identified that can catalyze the transfer of the acetyl group from acetoxycoumarins to receptor proteins. nih.gov This highlights a potential biochemical pathway for the modification and interaction of this class of compounds in biological systems.
Table 2: Key Transformations of the Acetate Group
| Reaction | Reagents/Conditions | Product |
| Hydrolysis (Basic) | NaOH (aq), heat | 6-Hydroxycoumarin (B196160) Sodium Salt |
| Hydrolysis (Acidic) | H₃O⁺, heat | 6-Hydroxycoumarin |
| Enzymatic Deacylation | Lipase, buffer | 6-Hydroxycoumarin |
| Transesterification | R-OH, acid or base catalyst | (2-Oxochromen-6-yl) alkanoate/aroate |
| Transacetylation | Protein Transacetylase | Acetylated Protein + 6-Hydroxycoumarin |
Oxidation and Reduction Chemistry of Key Functionalities
The coumarin scaffold can undergo both oxidation and reduction reactions, targeting either the pyranone ring or substituents on the benzene ring.
The oxidation of coumarins, particularly hydroxycoumarins (which are the product of acetate hydrolysis), can be complex. acs.org Oxidation is often irreversible and can lead to the formation of quinones, dimers, or other degradation products, with reaction rates increasing with pH. acs.org
Reduction reactions typically target the C3=C4 double bond of the pyranone ring. Catalytic hydrogenation (e.g., using H₂/Pd-C) is a common method to reduce this double bond, yielding the corresponding 3,4-dihydrocoumarin derivative. The saturation of this bond can impact the biological activity of the molecule. nih.gov More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can further reduce the lactone carbonyl group, leading to ring-opening and the formation of a diol.
Carbonyl Group Reactivity (Ketone, Ester)
The this compound molecule contains two key carbonyl functionalities: the ester group at the 6-position and the α,β-unsaturated ester (lactone) within the pyrone ring. Both are susceptible to nucleophilic attack, a foundational reaction in organic chemistry. libretexts.org The electrophilicity of the carbonyl carbon makes it a prime target for electron-rich nucleophiles. libretexts.org
The reactivity of these carbonyl groups is influenced by the electron-withdrawing nature of the adjacent oxygen atoms, which polarizes the carbon-oxygen double bond and increases the partial positive charge on the carbon atom. libretexts.orgtib.eu This polarization is crucial for initiating reactions with various nucleophiles.
The ester at the 6-position can undergo hydrolysis, typically under acidic or basic conditions, to yield 6-hydroxycoumarin. This reaction is a common transformation for acetylated coumarins and can be a strategic step in the synthesis of other derivatives. For instance, the hydrolysis of the acetate group is a key consideration in designing experimental conditions to avoid unintended side reactions.
The lactone in the coumarin ring system also exhibits reactivity characteristic of an ester. It can be cleaved by strong nucleophiles. However, its nature as an α,β-unsaturated ester means it can also participate in conjugate addition reactions, although reactions at the carbonyl carbon are also possible. The specific reaction pathway often depends on the nature of the nucleophile and the reaction conditions.
Reductive Pathways to Chromanol and Other Derivatives
The reduction of the coumarin core of this compound can lead to the formation of chromanol and other valuable derivatives. The α,β-unsaturated lactone presents two primary sites for reduction: the carbon-carbon double bond and the carbonyl group.
Selective reduction of the double bond can be achieved through methods like catalytic hydrogenation, which can yield a dihydrocoumarin (B191007) derivative. Subsequent reduction of the lactone carbonyl group would then produce a chromanol. Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH4) can simultaneously reduce both the lactone carbonyl and the ester group, leading to a diol derivative. The specific products obtained depend heavily on the choice of reducing agent and the reaction conditions.
While specific studies on the reduction of this compound to chromanol are not extensively documented, the synthesis of chromanol derivatives from other coumarins is known. nih.gov These transformations often involve multi-step sequences that may include protection of other functional groups, reduction of the pyrone ring, and subsequent modifications. The synthesis of various substituted coumarins often begins with precursors that can be modified through nitration and subsequent reduction to introduce amino groups, which can then be further derivatized. chemmethod.comchemmethod.com
Rational Design of Diversified Analogs for Functional Exploration
The rational design of analogs of this compound is a key strategy for exploring and optimizing its biological activities. nih.govnih.gov This approach relies on understanding the structure-activity relationships (SAR) of coumarin derivatives, where modifications at specific positions on the coumarin scaffold can lead to significant changes in their functional properties. nih.govmdpi.com
The 6-position of the coumarin ring is a common site for modification to enhance biological activity. For example, introducing different substituents at this position can influence the molecule's interaction with biological targets. nih.govresearchgate.netepa.gov SAR studies have shown that both the electronic properties and the size of the substituent at various positions can be critical. mdpi.commdpi.com For instance, the introduction of electron-withdrawing groups has been shown to favor the antifungal activity of some coumarin derivatives. mdpi.com
Computational methods, such as molecular docking, are often employed to predict how newly designed analogs will bind to specific protein targets, providing insights for further structural modifications. mdpi.comacs.org By systematically altering the substituents on the coumarin ring and evaluating the resulting changes in activity, researchers can develop more potent and selective compounds for various therapeutic applications. researchgate.net This iterative process of design, synthesis, and biological testing is fundamental to the development of novel coumarin-based agents. nih.govnih.gov
Following a comprehensive review of scientific literature, it has been determined that there is a notable scarcity of specific research data on the mechanistic biological activities of This compound that directly corresponds to the detailed outline requested. While the broader class of coumarins has been studied for various biological effects, specific in vitro investigations into the antioxidant, anti-inflammatory, and antimicrobial mechanisms of this particular acetate derivative are not sufficiently documented in available scholarly sources to construct a thorough and scientifically accurate article based on the provided structure.
The existing literature mentions this compound, also known as 6-acetoxycoumarin, in contexts such as its synthesis, crystal structure, and evaluation in assays for activities like cytotoxicity or platelet aggregation inhibition. However, detailed mechanistic studies focusing on its radical scavenging capabilities, modulation of specific inflammatory pathways (e.g., NF-κB, TNF-α, IL-6), inhibition of pro-inflammatory enzymes, or its molecular interactions in an antimicrobial context are not presently available.
Therefore, this article cannot be generated as the foundational research findings required to populate the specified sections and subsections for this compound are not available in the public domain. Fulfilling the request would necessitate presenting data from other coumarin derivatives, which would violate the strict instruction to focus solely on the specified compound.
Mechanistic Biological Activity and in Vitro Investigations
Enzyme Inhibition Studies (Beyond Antimicrobial Targets)
Beyond its antimicrobial activities, (2-Oxochromen-6-yl) acetate (B1210297) and related coumarins have been shown to inhibit a variety of mammalian enzymes, suggesting a broader therapeutic potential.
(2-Oxochromen-6-yl) acetate and its derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . nih.govnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.govresearchgate.netresearchgate.netnih.govheraldopenaccess.us
In one study, a derivative of this compound, PJ13, was found to be a potent inhibitor of AChE with an IC50 value of 9.28 µM. nih.gov Another related compound, PJ5, effectively inhibited BChE with an IC50 of 7.22 µM. nih.gov Kinetic studies revealed that these inhibitions are reversible and of a mixed-type, indicating that the compounds can bind to both the active site and an allosteric site on the enzymes. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| PJ13 | Acetylcholinesterase (AChE) | 9.28 | Mixed-type, Reversible |
| PJ15 | Acetylcholinesterase (AChE) | 10.0 | Mixed-type, Reversible |
| PJ5 | Butyrylcholinesterase (BChE) | 7.22 | Mixed-type, Reversible |
| PJ10 | Butyrylcholinesterase (BChE) | 10.16 | Not Specified |
| PJ4 | Butyrylcholinesterase (BChE) | 10.66 | Not Specified |
Coumarins are known to interact with cytochrome P450 (CYP) enzymes , a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.govnih.govnih.govmdpi.com These interactions can be significant in pharmacology, as inhibition of CYP enzymes can alter the metabolism of co-administered drugs. nih.govebmconsult.com
Certain coumarin (B35378) derivatives have been shown to be potent inhibitors of specific CYP isoforms. For instance, bergamottin, a furanocoumarin, is a known inhibitor of several P450 enzymes, including CYP3A4. nih.gov The inhibition of CYP enzymes by coumarins can be mechanism-based, involving the formation of a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. ebmconsult.com
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression, DNA repair, and metabolism. frontiersin.orgnih.govox.ac.uk The modulation of sirtuin activity is a promising therapeutic strategy for a range of age-related diseases. nih.gov
While some natural compounds like resveratrol are known sirtuin activators, certain coumarin derivatives have been identified as sirtuin inhibitors. nih.govnih.gov For example, sirtinol is a known inhibitor of SIRT1 and SIRT2. selleckchem.com The inhibition of sirtuins by these compounds can impact cellular signaling pathways and may have implications for the treatment of diseases such as cancer and neurodegenerative disorders. ox.ac.uknih.govmdpi.com Some inhibitors have shown selectivity for specific sirtuin isoforms. mdpi.com
Receptor Modulation and Downstream Signaling Alterations
The biological effects of this compound and related coumarins are not limited to direct enzyme inhibition. These compounds can also modulate the activity of cellular receptors and alter downstream signaling pathways.
For instance, the inhibition of cholinesterases leads to an increase in the levels of acetylcholine in the synaptic cleft, which in turn enhances cholinergic neurotransmission. nih.gov This can have profound effects on cognitive function and other physiological processes. Furthermore, some coumarin derivatives have been shown to influence signaling pathways involved in inflammation and apoptosis.
Structure Activity Relationship Sar Studies
Influence of Substituent Position and Electronic Properties on Biological Efficacy
The biological efficacy of coumarin (B35378) derivatives is highly dependent on the position and electronic nature of substituents on the benzopyran-2-one core. The introduction of various functional groups can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby affecting its interaction with biological targets.
Research has consistently shown that substitutions at positions C3, C4, C6, and C7 of the coumarin ring are particularly significant for biological activity. mdpi.com For instance, the presence of an electron-donating group at the C7 position has been found to enhance pharmacological activity, whereas an electron-withdrawing group at the same position tends to decrease it. nih.gov In contrast, substitutions at the C3 and C6 positions have been shown to dramatically influence the inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α). researchgate.net
The electronic properties of the substituents play a critical role. The introduction of electron-withdrawing groups, such as a nitro group (NO2) or an acetate (B1210297) group, can contribute positively to fungicidal activity. mdpi.com This is corroborated by studies where the nitration of otherwise inactive coumarin derivatives led to a significant increase in their antifungal potency. mdpi.com The position of these substituents is a determining factor in their inhibitory efficacy. researchgate.net For example, SAR studies on coumarin derivatives as anticancer agents have indicated that substitution at the C6 position often results in the best activity. nih.gov
| Position of Substitution | Type of Substituent/Property | Effect on Biological Efficacy | Reference |
|---|---|---|---|
| C3 | General Substitution | Dramatically influences TNF-α inhibitory activity. | researchgate.net |
| C4 | Aryl moiety | Essential for cytotoxic activity. | nih.gov |
| C6 | General Substitution | Often provides the best anticancer activity. | nih.gov |
| C6 | Isopentenyl group | Important for anti-HIV reverse transcriptase effect. | nih.gov |
| C6 | General Substitution | Dramatically influences TNF-α inhibitory activity. | researchgate.net |
| C7 | Electron-donating group | Enhances pharmacological activity. | nih.gov |
| C7 | Electron-withdrawing group | Decreases pharmacological activity. | nih.gov |
| General | Electron-withdrawing groups (e.g., NO2, acetate) | Favors antifungal activity. | mdpi.com |
Role of the Acetate Moiety in Molecular Recognition and Activity Profiles
The acetate moiety, specifically in a compound like (2-Oxochromen-6-yl) acetate, is not merely a passive substituent. It actively contributes to the molecule's biological profile through various mechanisms. Its presence can influence the molecule's polarity, solubility, and ability to participate in hydrogen bonding, all of which are critical for molecular recognition by biological targets.
The introduction of an acetate group is considered an O-substitution, which has been demonstrated to be essential for antifungal activity. mdpi.com The acetate group, being an electron-withdrawing group, can enhance this activity. mdpi.com This suggests that the electronic pull of the acetate group modifies the electron density of the coumarin ring system, making it more favorable for interaction with the active site of fungal enzymes.
In the solid state, the conformation of the acetate group can be crucial. For instance, in ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, the appended ethyl oxyacetate group at the 6-position is arranged in a fully extended, linear fashion, resulting in a planar molecule. nih.govresearchgate.net This planarity facilitates a sheet-like packing arrangement in the crystal lattice, stabilized by weak C-H···O hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net This ordered arrangement and the potential for specific hydrogen bonding interactions highlight the role of the acetate group in defining the molecule's three-dimensional structure and its potential for interaction with receptor binding pockets. The oxygen atoms of the acetate can act as hydrogen bond acceptors, a common feature in drug-receptor interactions.
Impact of Chromene Core Modifications on Pharmacological Selectivity
The chromene core is a privileged scaffold in medicinal chemistry, and modifications to this core can have a profound impact on pharmacological selectivity. nih.gov The fundamental structure of the chromene can be altered to create derivatives with affinities for different biological targets, thereby tuning their therapeutic applications.
Modifications often involve the synthesis of fused heterocyclic systems, where the chromene ring is combined with other bioactive moieties. researchgate.net For instance, the development of 4-aryl-4H-chromene derivatives has been a subject of interest. researchgate.net Studies have shown that changes in the molecular structure of these 4-aryl-4H-chromenes can significantly alter their cytotoxic profiles, demonstrating that even subtle modifications can shift the biological activity. researchgate.net
The rationale behind such modifications is that the fusion of two or more bioactive heterocyclic moieties can lead to compounds with enhanced or novel biological activities. researchgate.net Structural modifications at the chromene ring, as well as at other parts of the molecule, have been shown to yield derivatives with greater affinity for specific receptors, such as the 5-HT1A receptor. nih.gov The high lipophilicity of many chromene derivatives allows them to easily permeate cell membranes, which is a desirable property for drug candidates. researchgate.net By systematically modifying the chromene core, medicinal chemists can design compounds that are selective for particular enzymes or receptors, potentially leading to drugs with fewer off-target effects.
| Core Modification | Resulting Derivative Class | Impact on Pharmacological Selectivity | Reference |
|---|---|---|---|
| Addition of an aryl group at C4 | 4-aryl-4H-chromenes | Alters cytotoxic profile; potential for anticancer and antifungal agents. | researchgate.net |
| Structural modifications at the chromene ring, middle aliphatic portion, and terminal aromatic ring | Various derivatives | Yielded more potential 5-HT1A receptor affinity and antidiabetic activity. | nih.gov |
| Fusion with other heterocyclic moieties | Fused chromenes | Can enhance existing biological activity or introduce new pharmacological properties. | researchgate.net |
| Construction of supplementary cyclic architectures | Polycyclic coumarins | Enhances the biological and physico-chemical properties of the compounds. | frontiersin.org |
Conformation-Activity Relationships for Optimized Biological Interactions
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. The conformation-activity relationship explores how the spatial arrangement of a molecule's atoms influences its ability to bind to a biological target and elicit a pharmacological response.
Conversely, as seen with ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, a planar conformation can be adopted. nih.govresearchgate.net This planarity is a distinguishing feature compared to other 6-substituted coumarins where aryloxy substituents are typically not in the same plane as the coumarin core. researchgate.net Such a planar structure can facilitate π-π stacking interactions, which are important for binding to DNA or certain protein targets.
The introduction of moieties that restrict the molecule's conformational flexibility, such as a urea (B33335) linkage in a peptide chain attached to a coumarin, can also be a strategic design element. The resulting rigidification can lead to more stable interactions with a target protein. nih.gov Ultimately, understanding the preferred conformation of a molecule and how that conformation interacts with its biological target is key to designing derivatives with optimized biological interactions.
Applications in Chemical Biology and Synthetic Chemistry
(2-Oxochromen-6-yl) Acetate (B1210297) as a Versatile Synthetic Building Block
(2-Oxochromen-6-yl) acetate and its derivatives serve as highly adaptable starting materials in organic synthesis. The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry, and the acetate group at the 6-position provides a convenient handle for further chemical modifications.
The coumarin framework of this compound is a robust platform for the synthesis of more intricate heterocyclic structures. For instance, derivatives of this compound can be utilized to generate fused heterocyclic systems. A notable example is the synthesis of coumarino[6,7-d]oxazoles, which are nitrogen analogs of psoralens. This synthesis can begin with the nitration of a (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid ethyl ester, a compound closely related to the 6-hydroxy equivalent of this compound researchgate.net.
Furthermore, the reactivity of the coumarin ring system allows for the construction of other complex heterocyclic structures. For example, 3-acetyl-6-(phenyldiazenyl)-2H-chromen-2-one, a derivative of the coumarin scaffold, can be condensed with thiosemicarbazide (B42300) to form an intermediate that subsequently undergoes a Hantzsch cyclization with various bromoketones. This sequence of reactions yields a series of thiazolyl-(phenyldiazenyl)-2H-chromen-2-one dyes, demonstrating the utility of the coumarin core in building diverse heterocyclic compounds mdpi.com. The synthesis of these complex molecules highlights the role of the coumarin scaffold as a key intermediate in multi-step synthetic pathways.
The coumarin scaffold, as present in this compound, is a frequently employed core structure in the generation of medicinal chemistry libraries for drug discovery. The diverse biological activities associated with coumarin derivatives make this scaffold an attractive starting point for identifying new therapeutic agents.
A library of 35 structurally related coumarin derivatives was synthesized to explore their antiproliferative activity. This library was generated through various chemical modifications, showcasing the adaptability of the coumarin core for creating a diverse set of molecules for biological screening nih.gov. Among the synthesized compounds, several exhibited significant inhibitory activity against Taq DNA polymerase and showed promise in assays with tumor cell lines nih.gov.
In another approach to drug discovery, computational docking studies were performed with a library of compounds, including coumarin derivatives, to identify potential inhibitors of multidrug efflux pumps in bacteria. This led to the identification of a new class of inhibitors, with several molecules sharing a common coumarin scaffold, that could potentiate the activity of existing antibiotics nih.gov. These examples underscore the value of the coumarin scaffold as a foundational element for the systematic exploration of chemical space in the quest for new drugs.
Development of Chemical Probes for Biological Target Identification
The fluorescent properties inherent to the coumarin ring system make this compound and its analogs excellent candidates for the development of chemical probes. These probes are instrumental in studying biological processes and identifying molecular targets of interest. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study and modulation of biological systems nih.govrsc.org.
Several coumarin-derived fluorescent probes have been synthesized for applications in cellular imaging. For example, a series of probes, including ethyl 2-{7-[(6-bromohexyl)oxy]-2-oxo-2H-chromen-4-yl}acetate, were developed for imaging human neuroblastoma cell membranes nih.gov. The coumarin fluorophore provides the necessary photophysical properties for visualization, while the side chain can be modified to tune the probe's localization and interactions with cellular components nih.gov.
Furthermore, a novel fluorescent probe based on a coumarin fluorophore was designed to detect changes in polarity within biological systems. This probe exhibits a large Stokes shift, which is advantageous for imaging applications as it minimizes signal-to-noise issues sioc-journal.cn. The sensitivity of the probe's fluorescence to the polarity of its microenvironment allows for the visualization of differences between normal and cancer cells, highlighting its potential for diagnostic applications sioc-journal.cn. The development of such probes relies on the intrinsic photophysical characteristics of the coumarin scaffold.
| Probe Type | Application | Key Feature of Coumarin Scaffold |
| Membrane Probe | Imaging of cell membranes | Inherent fluorescence |
| Polarity-Sensing Probe | Detecting polarity changes in cells | Environment-sensitive fluorescence |
Integration into Advanced Molecular Architectures (e.g., Supramolecular Complexes)
The planar structure and potential for non-covalent interactions of the coumarin ring system in this compound facilitate its incorporation into more complex, self-assembled molecular architectures. These supramolecular structures are of great interest for their potential applications in materials science and nanotechnology.
The self-assembly of coumarin derivatives can be directed by various weak intermolecular forces, including C—H⋯O hydrogen bonds and π–π stacking interactions. The crystal structure of a related compound, ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, reveals a sheet-like arrangement where molecules are held together by these types of interactions nih.govresearchgate.net. Similarly, the crystal structure of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate shows molecules linked by C—H⋯O hydrogen bonds into double chains nih.gov. These studies demonstrate the propensity of the coumarin scaffold to form ordered solid-state structures.
The coumarin moiety can also be incorporated into host-guest complexes. For instance, a bichromophoric coumarin derivative has been shown to form a supramolecular assembly with sulfobutylether-β-cyclodextrin. This interaction modulates the photophysical properties of the coumarin dye and enhances its solubility and photostability, which is beneficial for bio-imaging applications nih.govfrontiersin.org.
Moreover, the synthesis of coumarin derivatives can be catalyzed within the confines of a self-assembled coordination cage acting as a molecular flask. This supramolecular approach allows for the synthesis to be carried out in an aqueous solution under mild conditions and with a broad substrate scope, highlighting the interplay between the coumarin structure and its supramolecular environment iaea.org.
| Supramolecular System | Key Interaction/Feature | Potential Application |
| Crystal Packing | C—H⋯O hydrogen bonds, π–π stacking | Crystal engineering, materials science |
| Host-Guest Complex | Encapsulation in cyclodextrin | Bio-imaging, drug delivery |
| Catalytic Nanoreactor | Synthesis within a coordination cage | Green chemistry, controlled synthesis |
Environmental Degradation Pathways and Biotransformation
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation involves non-biological processes that break down the chemical structure of (2-Oxochromen-6-yl) acetate (B1210297). The primary mechanisms include hydrolysis and photodegradation.
Hydrolysis is a significant abiotic degradation pathway for (2-Oxochromen-6-yl) acetate due to the presence of two susceptible functional groups: an acetate ester and a lactone (a cyclic ester).
The acetate ester linkage is prone to hydrolysis, which can be catalyzed by acid or base. This reaction cleaves the ester bond, yielding 6-hydroxycoumarin (B196160) and acetic acid. The rate of this hydrolysis is dependent on the pH of the surrounding medium.
The lactone ring , a core feature of the coumarin (B35378) structure, can also undergo hydrolysis. This process involves the cleavage of the cyclic ester, leading to the formation of a substituted coumarinic acid derivative under basic conditions, which can then potentially isomerize. The mechanism for lactone hydrolysis generally follows the same principles as that for acyclic esters. youtube.com
Table 1: Predicted Hydrolysis Products of this compound
| Initial Reactant | Functional Group Targeted | Predicted Primary Products |
|---|---|---|
| This compound | Acetate Ester | 6-Hydroxycoumarin, Acetic acid |
Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Coumarin and its derivatives are known to be photosensitive. For this compound, photodegradation can lead to a variety of reactions, including dimerization, polymerization, and photo-oxidation. The specific by-products formed will depend on the wavelength of light and the presence of other substances in the environment that can act as photosensitizers or quenchers. While specific studies on this compound are limited, research on other organic compounds shows that photodegradation can lead to complex mixtures of transformation products through processes like dechlorination, hydroxylation, and cyclization. researchgate.net
Microbial Biotransformation and Biodegradation Studies
Microbial biotransformation is a key process in the environmental breakdown of organic compounds. Microorganisms possess a wide array of enzymes that can catalyze the degradation of complex molecules.
The biotransformation of this compound is expected to be initiated by enzymatic reactions. Esterases, a class of hydrolase enzymes, are likely to play a crucial role in the initial degradation step by cleaving the acetate ester bond to produce 6-hydroxycoumarin.
Following the initial hydrolysis, further degradation of the resulting 6-hydroxycoumarin would likely proceed through pathways observed for other coumarin derivatives. For instance, studies on 7-hydroxycoumarin have shown that the α-pyrone ring can be reduced by NADPH-dependent alcohol dehydrogenases. nih.gov This suggests a similar enzymatic reduction could occur for 6-hydroxycoumarin. The degradation may then proceed via ring opening to form substituted phenylpropionic acid derivatives, which can be further metabolized.
Table 2: Potential Enzymatic Reactions in the Degradation of this compound
| Enzyme Class | Potential Reaction | Substrate | Product |
|---|---|---|---|
| Esterase | Hydrolysis | This compound | 6-Hydroxycoumarin + Acetate |
| Dehydrogenase | Reduction of lactone ring | 6-Hydroxycoumarin | 6-Hydroxy-3,4-dihydrocoumarin |
The identification of metabolites is essential for understanding the complete biodegradation pathway. Based on known biotransformation reactions of similar compounds, the primary metabolite of this compound is expected to be 6-hydroxycoumarin. nih.gov Further metabolism of 6-hydroxycoumarin by microorganisms could lead to the formation of various intermediates. For example, the biotransformation of other coumarins has been shown to yield hydroxylated and ring-opened products. oaepublish.com The final products of complete mineralization would be carbon dioxide and water. mdpi.com
Factors Influencing Environmental Persistence and Transformation Kinetics
The persistence of this compound in the environment is not static but is influenced by a multitude of factors that affect the rates of abiotic and biotic degradation. researchgate.netnih.gov
Key factors include:
pH: The rate of hydrolysis of both the acetate ester and the lactone ring is highly pH-dependent.
Temperature: Higher temperatures generally increase the rates of both chemical reactions and microbial activity.
Sunlight Intensity: The rate of photodegradation is directly related to the intensity and spectrum of solar radiation.
Microbial Population: The presence, diversity, and adaptation of microbial communities capable of degrading coumarin derivatives will significantly impact the rate of biotransformation. nih.gov
Bioavailability: The extent to which the compound is available to microorganisms is affected by its solubility and sorption to soil or sediment particles. nih.gov
Oxygen Availability: The presence or absence of oxygen will determine whether aerobic or anaerobic degradation pathways are dominant.
Future Research Directions and Unexplored Avenues
Exploration of Green Chemistry Methodologies for Sustainable Synthesis
The traditional synthesis of acetoxycoumarins often involves the acetylation of the corresponding hydroxycoumarin. For instance, the synthesis of similar compounds has been achieved using acetic anhydride (B1165640) and pyridine (B92270). nih.gov While effective, these methods can involve harsh reagents and solvents. Future research should prioritize the development of sustainable synthesis routes for (2-Oxochromen-6-yl) acetate (B1210297), aligning with the principles of green chemistry.
Several innovative techniques, already applied to the broader coumarin (B35378) family, could be adapted for this purpose. These include:
Microwave-Assisted Synthesis: The use of microwave irradiation, often in solvent-free conditions, can dramatically reduce reaction times and energy consumption. Knoevenagel condensation reactions of salicylaldehyde (B1680747) derivatives and ethyl acetate derivatives have been successfully performed using this method. jetir.org
Ultrasonic Irradiation: Sonochemistry offers another energy-efficient pathway. The synthesis of coumarin-3-carboxylic acids has been achieved with excellent yields using ultrasound at moderate temperatures in novel solvent systems. nih.gov
Novel Solvent Systems: The replacement of volatile organic solvents is a key goal of green chemistry. Research into using deep eutectic solvents (DES), which can act as both solvent and catalyst, has shown promise for coumarin synthesis. nih.gov Similarly, the use of environmentally benign and readily available solvents, such as crop-derived products and even waste waters from food processing, has been successfully demonstrated for related reactions. nih.gov
Benign Catalysts: Exploring the use of recyclable and less toxic catalysts is crucial. Choline chloride has been used as an effective catalyst in aqueous media for coumarin synthesis. nih.gov The use of ionic liquids also presents an environmentally friendly alternative to traditional catalysts and solvents. researchgate.net
Adapting these green methodologies to the acetylation of 6-hydroxycoumarin (B196160) could lead to a more sustainable and efficient production of (2-Oxochromen-6-yl) acetate.
| Green Synthesis Method | Typical Conditions | Potential Advantages |
| Microwave Irradiation | Solvent-free, piperidine (B6355638) catalyst | Faster reaction times, reduced energy use |
| Ultrasound-Assisted | 60°C, lemon juice as solvent | High yields, use of waste-derived solvents |
| Deep Eutectic Solvents | ChCl/ZnCl₂, 100°C | Solvent acts as catalyst, high yields |
| Ionic Liquids | Room temperature | Environmentally friendly, recyclable |
Advanced Computational Modeling for Predictive Reactivity and Biological Function
Computational chemistry offers powerful tools to predict the properties of this compound without the need for extensive laboratory work, thereby guiding and accelerating research. Future studies should leverage these methods to build a comprehensive in-silico profile of the molecule.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to determine the molecule's electronic structure, stability, and reactivity. Such calculations have been performed on isomeric compounds like 2-oxo-2H-chromen-3-yl acetate, providing insights into its molecular geometry and electronic properties. researchgate.net Applying these methods to the 6-acetoxy isomer would help predict its reactivity and potential interaction sites.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. For other coumarin derivatives, QSAR studies have successfully identified key molecular descriptors (e.g., related to molecular shape and electronegativity) that correlate with antifungal and nematicidal activities. mdpi.com A similar approach for this compound could predict its efficacy against a range of biological targets.
Molecular Docking: This technique simulates the interaction between a ligand and a target protein's binding site. Docking studies have revealed how 6-hydroxycoumarin, the precursor to this compound, can fit into the active site of enzymes like proteinase K, suggesting a possible mechanism for its antifungal activity. mdpi.com Docking this compound against a panel of known therapeutic targets could uncover novel biological functions and mechanisms of action.
Integration of Multi-Omics Data in Complex Biological System Studies
To understand the system-level effects of this compound, future research should move beyond single-endpoint assays and embrace a multi-omics approach. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's biological impact.
Mechanism of Action Elucidation: By treating cells or model organisms with this compound and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify the specific cellular pathways the compound modulates. This approach has been used successfully to uncover the biosynthetic pathways of other coumarins in plants. researchgate.net
Biomarker Discovery: Integrative analysis can identify molecular biomarkers that indicate exposure or response to the compound. For example, multi-omics studies have identified biomarkers in lipidomics, proteomics, and metabolomics that correlate with responses to therapeutic interventions. medrxiv.org This could be invaluable for monitoring the efficacy or effects of this compound in preclinical models.
Predictive Modeling: Data from multiple omics layers can be integrated using neural networks or machine learning to develop predictive models. Such models have been used to show how the metabolome and microbiome can predict levels of immune biomarkers in the body. nih.gov A similar strategy could be used to predict the biological effects of this compound based on its induced multi-omics signature.
Development of Smart Delivery Systems for Targeted Applications
Should this compound prove to have therapeutic potential, its efficacy could be significantly enhanced through the use of smart drug delivery systems. These advanced carriers are designed to deliver their cargo to specific sites in the body or to release it in response to particular stimuli, increasing therapeutic effect while minimizing off-target effects.
Future research could focus on encapsulating this compound in various nanocarriers:
Stimuli-Responsive Systems: Polymersomes and nanoparticles can be engineered to be sensitive to the unique conditions of a target microenvironment, such as the lower pH or higher concentration of redox molecules (like glutathione) found in tumors. nih.gov Encapsulating the compound in such redox-responsive carriers could ensure its release is concentrated within cancer cells. nih.gov
Targeted Nanocarriers: The surface of carriers like liposomes, micelles, or gold nanoparticles can be decorated with specific ligands, such as antibodies, peptides, or vitamins like folic acid. nih.gov These ligands bind to receptors that are overexpressed on the surface of target cells (e.g., cancer cells), leading to selective accumulation of the drug where it is needed most. nih.gov
Biodegradable Polymers: Utilizing biocompatible and biodegradable polymers for the delivery system ensures that the carrier itself does not cause toxicity or accumulate harmfully in the body. nih.gov
Investigation of Less Explored Biological Activities and Molecular Targets
While general antioxidant and anti-inflammatory activities have been noted for coumarin derivatives, the full biological potential of this compound remains largely unexplored. ontosight.ai Future research should focus on screening the compound against a wider array of diseases and identifying its specific molecular targets.
Based on studies of structurally related compounds, several promising avenues exist:
Anticancer Activity: Various acetoxycoumarin derivatives have demonstrated cytotoxic activity against cancer cell lines, including lung and liver cancer, by inducing cell cycle arrest. nih.govnih.gov Investigating the effect of this compound on a panel of cancer cells is a logical next step.
Antiviral and Antitumor Mechanisms: Certain hydroxycoumarins have shown inhibitory activity against enzymes critical for viral replication and tumor progression, such as MMLV reverse transcriptase (MMLV-RT) and Taq DNA polymerase. researchgate.net Other coumarin derivatives have been found to inhibit telomerase and PI3K protein kinase. nih.gov Screening this compound against these and other key enzymes could reveal novel therapeutic applications.
Antimicrobial and Antiparasitic Effects: Coumarins have been investigated for their antifungal and nematicidal properties, with some showing potent inhibition of fungal growth and nematode viability. mdpi.com The potential of this compound as an agent against pathogenic microbes and parasites warrants investigation.
| Potential Biological Activity | Specific Molecular Target(s) for Investigation |
| Anticancer | PI3K Protein Kinase, Telomerase, Cyclin-Dependent Kinases |
| Antiviral | MMLV-Reverse Transcriptase, Viral Proteases |
| Antitumor | Taq DNA Polymerase |
| Antifungal | Proteinase K, Fungal Cell Wall Synthesis Enzymes |
Q & A
What are the established synthetic routes for (2-Oxochromen-6-yl) acetate, and how can reaction conditions be optimized for higher yields?
Basic:
The compound is typically synthesized via acetylation of 6-hydroxy-2-oxochromene using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and purification via recrystallization or column chromatography .
Advanced:
Optimization can employ Design of Experiments (DOE) to evaluate variables like temperature, catalyst type (e.g., DMAP), and stoichiometry. For example, microwave-assisted synthesis reduces reaction time, while kinetic studies using HPLC monitor intermediate formation. Evidence from coumarin derivatives suggests yields improve with controlled moisture exclusion and inert atmospheres .
How can researchers resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results during characterization?
Basic:
Cross-validate data using complementary techniques:
- NMR: Confirm acetyl group integration (δ ~2.3 ppm for CH₃) and chromene ring protons.
- X-ray diffraction: Resolve spatial arrangement (e.g., bond angles, torsion) to validate substituent positions .
Advanced:
Use SHELX refinement (e.g., SHELXL) to model disorder or hydrogen bonding (e.g., C–H⋯O interactions) that may skew spectroscopic interpretations. For instance, π-π stacking in crystal packing (observed in ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) can alter NMR splitting patterns .
What experimental strategies are recommended to assess the biological activity of this compound in pharmacological research?
Basic:
Screen for antioxidant or anticancer activity using:
- In vitro assays: DPPH radical scavenging (antioxidant) or MTT assays (cytotoxicity on cancer cell lines like HepG2).
- Enzyme inhibition: Test interactions with cytochrome P450 isoforms (e.g., CYP1A1) via fluorometric assays .
Advanced:
Combine mechanistic studies (e.g., ROS detection via flow cytometry) with molecular docking (AutoDock Vina) to predict binding to targets like DNA topoisomerase II. Structural analogs show activity dependent on substituent electronegativity and steric effects .
How can computational methods enhance the understanding of this compound’s reactivity and stability?
Basic:
Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
Advanced:
Molecular Dynamics (MD) simulations (e.g., GROMACS) can model interactions in lipid bilayers, leveraging data from cholesterol acetate studies to predict membrane permeability. Solvent effects on stability (e.g., hydrolysis in aqueous media) are quantifiable via free energy perturbation .
What methodologies are critical for analyzing degradation products of this compound under varying pH conditions?
Basic:
Use accelerated stability testing (ICH guidelines):
- HPLC-MS: Monitor degradation kinetics at pH 1–13.
- TLC/IR: Identify hydrolyzed products (e.g., 6-hydroxy-2-oxochromene) .
Advanced:
Apply QbD principles to model degradation pathways. For example, LC-QTOF-MS identifies trace oxidation byproducts, while Arrhenius plots predict shelf-life. Coumarin derivatives degrade via ester hydrolysis, influenced by buffer ionic strength .
How should researchers design crystallization trials to improve single-crystal yield for X-ray analysis?
Basic:
Employ solvent diffusion (e.g., ethyl acetate/hexane layering) and temperature gradients. Slow evaporation at 4°C reduces nucleation sites .
Advanced:
Use high-throughput screening (e.g., Crystal16™) with varied solvent mixtures (e.g., DMSO/water). For twinned crystals, SHELXD or OLEX2 can resolve pseudo-merohedral twinning. Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate crystallizes in P2₁/c with Z′ = 1, requiring anisotropic displacement parameter refinement .
What statistical approaches are effective in reconciling contradictory bioactivity data across studies?
Basic:
Apply meta-analysis to aggregate data, adjusting for variables like cell line heterogeneity or assay sensitivity (e.g., IC₅₀ normalization) .
Advanced:
Use multivariate analysis (PCA or PLS) to deconvolute confounding factors (e.g., solvent polarity in cytotoxicity assays). For coumarins, lipophilicity (logP) and H-bond acceptor count strongly correlate with activity discrepancies .
How can researchers validate analytical methods for quantifying this compound in complex matrices?
Basic:
Follow ICH Q2(R1) guidelines:
- Linearity: R² ≥ 0.998 over 50–150% of target concentration.
- Accuracy/Precision: ≤2% RSD in intra/inter-day assays .
Advanced:
Develop LC-MS/MS methods with isotopically labeled internal standards (e.g., d₃-acetate). For lipid-rich matrices (e.g., plasma), solid-phase extraction (C18 cartridges) minimizes matrix effects. Method robustness is tested via Youden’s ruggedness trials .
What strategies address low solubility of this compound in aqueous assays?
Basic:
Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Sonication or heating (≤40°C) enhances dissolution .
Advanced:
Nanoparticle encapsulation (e.g., PLGA) improves bioavailability. Dynamic Light Scattering (DLS) monitors particle size (PDI <0.3), while dialysis quantifies drug release kinetics. Cholesterol-based carriers (as in cholesteryl acetate studies) offer stability benchmarks .
How can structure-activity relationship (SAR) studies guide the design of novel this compound derivatives?
Basic:
Modify substituents at positions 3, 4, or 7 to alter electronic/steric profiles. Compare bioactivity (e.g., IC₅₀) against parent compound .
Advanced:
Use 3D-QSAR (CoMFA/CoMSIA) to map pharmacophore requirements. For example, bulky groups at position 6 (as in ethyl oxyacetate derivatives) enhance CYP inhibition. Synthetic routes prioritize regioselective alkylation or click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
